Product packaging for 4-(2-Furyl)-1-phthalazinone(Cat. No.:)

4-(2-Furyl)-1-phthalazinone

Cat. No.: B8516992
M. Wt: 212.20 g/mol
InChI Key: PPPVYZSHYRMUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-Furyl)-1-phthalazinone is a versatile phthalazinone derivative valued in research for its potential in developing new therapeutic agents and advanced polymers. The phthalazinone core is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects . Specifically, some phthalazinone-based compounds function as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are significant targets in drug discovery . The furan ring incorporated into its structure is a key heterocycle that can influence the molecule's electronic properties and binding interactions with biological targets. In materials science, polymers derived from phthalazinone monomers are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance engineering plastics and membrane materials . The structural features of this compound, including its rigid, fused-ring system and hydrogen-bonding capabilities, make it a promising building block for constructing complex molecules and functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this compound class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2 B8516992 4-(2-Furyl)-1-phthalazinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

4-(furan-2-yl)-2H-phthalazin-1-one

InChI

InChI=1S/C12H8N2O2/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15)

InChI Key

PPPVYZSHYRMUFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CO3

Origin of Product

United States

Ii. Synthetic Methodologies for 4 2 Furyl 1 Phthalazinone and Its Analogs

General Synthetic Routes for Phthalazinones

The synthesis of the phthalazinone ring system can be achieved through various precursor molecules and reaction types. Key intermediates often include derivatives of benzoic acid and phthalic acid.

A primary and straightforward method for synthesizing 4-substituted phthalazinones involves the cyclization of 2-acylbenzoic acids with hydrazine (B178648) derivatives. acs.orglongdom.orglongdom.org This approach offers a direct route to the desired heterocyclic system. The reaction typically proceeds by heating the 2-acylbenzoic acid with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol (B145695) or butanol. bu.edu.egfayoum.edu.eg

The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable phthalazinone ring. A one-pot, two-step process has been developed for this conversion, which allows for controlled crystallization and minimizes residual hydrazine in the final product. acs.org For instance, the reaction of phthalic anhydride (B1165640) with aromatic hydrocarbons under Friedel-Crafts conditions yields 2-aroylbenzoic acids, which can then be treated with hydrazine hydrate to produce 4-aryl-1(2H)-phthalazinones. longdom.orgekb.eg

Table 1: Examples of Phthalazinone Synthesis from 2-Acylbenzoic Acids

Starting Material (2-Acylbenzoic Acid) Hydrazine Derivative Product Reference
2-Aroylbenzoic acids Hydrazine hydrate 4-Aryl-1(2H)-phthalazinones longdom.org
2-Acylbenzoic acids Hydrazine 4-Substituted Phthalazin-1(2H)-ones acs.org

Phthalic anhydride is a versatile and common starting material for phthalazinone synthesis. longdom.orgjocpr.com As mentioned, it can be used to generate 2-aroylbenzoic acids. longdom.org Additionally, multicomponent reactions involving phthalic anhydride, thiocarbohydrazide, and phenacyl bromides have been developed to produce thiadiazinyl-phthalazine-1,4-diones in excellent yields. longdom.orglongdom.org

Phthalimides also serve as valuable precursors. N-aminophthalimides can undergo reaction with aromatic hydrocarbons under Friedel-Crafts conditions, leading to ring cleavage followed by cyclization to form aryl phthalazinone derivatives. bu.edu.eg Another route involves the treatment of 1-(2-phthalimidoethyl) pyrrole (B145914) with hydrazine hydrate to yield 4-(2-hydroxyethylamino)-1(2H)-phthalazinone. bu.edu.eg

Oxidation reactions provide an alternative pathway to the phthalazinone core. One reported method involves the reaction of benzophenones with chromium (VI) oxide in a mixture of acetic anhydride and sulfuric acid, followed by cyclization with hydrazine hydrate. longdom.orglongdom.org Another example is the oxidation of a 2-phenyl-1-hydroxy-1,2-dihydrophthalazine intermediate with potassium permanganate (B83412) (KMnO4) to yield the corresponding 2-phenyl phthalazinone. bu.edu.eg The direct oxidation of the parent phthalazine (B143731) heterocycle to 1-phthalazinone is also a known transformation, often studied in the context of metabolism by enzymes like aldehyde oxidase. researchgate.net

The condensation of a binucleophilic hydrazine derivative with a suitable 1,2-dicarbonyl-containing substrate is the cornerstone of most phthalazinone syntheses. longdom.orglongdom.org Hydrazine and its derivatives are the most frequently used reagents for this purpose. longdom.orgbu.edu.eg

These reactions are not limited to 2-acylbenzoic acids. Other important precursors include:

3,2-Benzoxazin-4-ones : These compounds react with hydrazine hydrate to form phthalazinone derivatives. The reaction conditions, such as the solvent (e.g., pyridine (B92270) vs. ethanol), can influence the final product, sometimes leading to bis-phthalazinone structures. longdom.orglongdom.orgbu.edu.eg

Phthalides : Aldol condensation of phthalide (B148349) with aromatic aldehydes, followed by reaction with hydrazine hydrate, yields phthalazinone derivatives. fayoum.edu.eg

3-Hydroxy isoindolin-1-one : This precursor reacts with hydrazine hydrate to give the parent phthalazin-1-one. bu.edu.eg

Specific Synthetic Pathways to 4-(2-Furyl)-1-phthalazinone

To synthesize the target compound, this compound, the general methods described above can be adapted by incorporating a furan (B31954) ring into one of the precursors.

The introduction of the furyl group at the 4-position of the phthalazinone ring can be achieved through several strategic approaches.

A direct and logical method is to start with a precursor that already contains the furyl group. This can be accomplished by:

Using 2-(2-Furoyl)benzoic Acid : This key intermediate can be synthesized via a Friedel-Crafts acylation of furan with phthalic anhydride. The subsequent condensation of 2-(2-furoyl)benzoic acid with hydrazine hydrate would directly yield this compound. This follows the general and reliable pathway described in section 2.1.1.

Condensation with a Furan-Containing Carbonyl : An alternative strategy involves the reaction of a phthalazinone precursor containing a reactive hydrazide or hydrazone moiety with a furan-based carbonyl compound. For example, a hydrazide derivative of a phthalazinone can be condensed with 2-furyl methyl ketone to form the corresponding hydrazone, which incorporates the furyl moiety into the final structure. nih.gov

Another approach involves the condensation of phthalide with 2-furaldehyde (furfural) via an aldol-type reaction, followed by treatment with hydrazine hydrate, as suggested by the general method for preparing 4-aryl phthalazinones. fayoum.edu.eg

Table 2: Potential Synthetic Routes to this compound

Precursor 1 Precursor 2 Key Reaction Type Resulting Compound Reference (Methodology)
2-(2-Furoyl)benzoic Acid Hydrazine Hydrate Cyclocondensation This compound acs.orglongdom.org
Phthalide 2-Furaldehyde Aldol Condensation 3-(2-Furylmethylene)isobenzofuran-1(3H)-one fayoum.edu.eg
3-(2-Furylmethylene)isobenzofuran-1(3H)-one Hydrazine Hydrate Cyclocondensation This compound fayoum.edu.eg

Key Intermediates and Reaction Conditions

The synthesis of 4-substituted-1(2H)-phthalazinones, including this compound, predominantly relies on the cyclocondensation of a key intermediate, a 2-acylbenzoic acid derivative, with hydrazine. bu.edu.eg For the specific synthesis of this compound, the essential starting material is 2-(2-furoyl)benzoic acid . This intermediate contains the necessary furan ring at the acyl position, which becomes the C4 substituent in the final phthalazinone ring system.

The general and widely adopted reaction involves heating the 2-acylbenzoic acid intermediate with hydrazine hydrate, often in a solvent such as ethanol or butanol. bu.edu.eg This process leads to the formation of the heterocyclic phthalazinone core. For instance, the synthesis of 4-(p-tolyl) and 4-methyl phthalazinone analogs is achieved by refluxing the corresponding 2-acetylbenzoic acid with hydrazine hydrate in ethanol, resulting in very good yields. nih.gov Similarly, other analogs like 4-(2,4-dimethyl-phenyl)-2H-phthalazinone are synthesized from the corresponding o-aroylbenzoic acid derivative. ekb.eg

The reaction conditions are crucial for efficient cyclization. The process typically involves refluxing the reactants for several hours to ensure the completion of the condensation and ring-closure.

Derivatization Strategies for Phthalazinones and this compound

The phthalazinone scaffold, particularly at the N-2 position of the heterocyclic ring, offers a versatile site for chemical modification. These derivatization strategies are employed to create a library of analogs with diverse structural features.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 2-position of the phthalazinone ring is nucleophilic and can be readily alkylated or acylated. N-alkylation is a common strategy to introduce various functional groups. This is typically achieved by reacting the phthalazinone with an alkylating agent in the presence of a base.

For example, 4-substituted-1(2H)-phthalazinone derivatives undergo N-alkylation with ethyl bromoacetate (B1195939) to yield the corresponding phthalazinone acetic acid ethyl ester. ekb.eg Similarly, the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) is performed in a solvent mixture using anhydrous potassium carbonate (K2CO3) as the base, resulting exclusively in the N-substituted product. nih.gov This regioselectivity highlights the greater nucleophilicity of the nitrogen atom over the exocyclic oxygen atom under these conditions. nih.gov

Acylation reactions also occur at the N-2 position. Condensation of 4-phenyl-1(2H)-2N-acetylphthalazinone with various acid anhydrides or imides demonstrates the reactivity of this position towards acylating agents. orientjchem.org

Derivative TypeReagentBase/CatalystSolventConditions
N-Alkyl EsterEthyl bromoacetate---
N-Alkyl EsterEthyl chloroacetateAnhydrous K2CO3Acetone/DMFReflux
N-AcylSuccinic anhydride--Condensation
N-AcylPhthalic anhydride--Condensation

Formation of Hydrazones and Hydrazides

Hydrazides of phthalazinones are valuable synthetic intermediates, primarily for the subsequent formation of hydrazones and other heterocyclic systems. The synthesis of a phthalazinone hydrazide typically begins with an N-2 alkylated ester derivative.

The ester is converted to the corresponding acetohydrazide through hydrazinolysis, which involves refluxing the ester with hydrazine hydrate in a solvent like ethanol. ekb.egnih.gov For instance, (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate (B1210297) is readily converted to 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide in high yield. nih.gov

These acetohydrazide derivatives can then be condensed with various aldehydes or ketones to form Schiff bases, known as hydrazones. nih.govdergipark.org.tr This reaction is a straightforward method to introduce a wide array of aryl or alkyl substituents. The condensation is typically carried out by refluxing the hydrazide and the aldehyde in an appropriate solvent. nih.gov

Hybrid Compound Synthesis (e.g., Dithiocarbamate (B8719985), Pyrazole (B372694) Hybrids)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in medicinal chemistry. Phthalazinone is a privileged scaffold for creating such hybrid compounds.

Dithiocarbamate Hybrids: Phthalazinone-dithiocarbamate hybrids have been synthesized through a one-pot reaction. nih.govnih.gov This method involves treating an appropriate aminoalkyl phthalazinone intermediate with carbon disulfide and various benzyl (B1604629) or propargyl bromides in DMF. nih.gov This approach allows for the introduction of the dithiocarbamate moiety at different positions on the phthalazinone scaffold. nih.govnih.gov

Pyrazole Hybrids: The synthesis of pyrazole-phthalazinone hybrids can be accomplished using multicomponent reactions (MCRs). A facile one-pot, three-component reaction has been developed to create novel pyran-linked phthalazinone-pyrazole hybrids. nih.govnih.gov This reaction employs a substituted phthalazinone, a 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound, often catalyzed by an agent like L-proline in ethanol. nih.govnih.gov Four-component reactions involving phthalic anhydride, hydrazine, an aldehyde, and an active methylene compound are also utilized for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.comresearchgate.net

Analytical and Spectroscopic Characterization Techniques in Synthetic Confirmation

The structural confirmation of newly synthesized compounds is a critical step, relying on a combination of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. nih.gov

In ¹H NMR spectroscopy , the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of the protons provide a wealth of structural information. For phthalazinone derivatives, the aromatic protons on the benzo portion of the ring typically appear as a set of multiplets in the downfield region (around 7.15–8.46 ppm). nih.govnih.gov Protons of specific substituents, such as the methylene protons in an N-CH₂CO group, appear as characteristic singlets (e.g., ~4.83 ppm), while protons of an attached phenyl group (e.g., in a benzyl substituent) also resonate in the aromatic region. nih.gov The NH proton of the phthalazinone ring, when unsubstituted at N-2, gives a broad signal that is exchangeable with D₂O. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment. Carbonyl carbons (C=O) of the phthalazinone ring appear significantly downfield (e.g., ~160 ppm). nih.govnih.gov Aromatic and heterocyclic carbons resonate in the approximate range of 123-148 ppm. nih.gov The chemical shifts of carbons in the side chains, such as methylene (-CH₂-) and methyl (-CH₃) groups, appear in the upfield region of the spectrum. nih.govnih.gov

The following table provides representative NMR data for phthalazinone analogs, illustrating the typical chemical shifts observed for key structural units.

Compound/FragmentNucleusChemical Shift (δ) ppmNotes
4-p-tolylphthalazinone derivative¹H8.46–8.42 (m)H8 of phthalazine ring nih.gov
¹H7.75–7.08 (m)Aromatic protons nih.gov
¹H4.59 (t)N-CH₂-CH₂- nih.gov
¹H2.36 (s)-CH₃ of tolyl group nih.gov
¹³C168.3, 159.6Carbonyl carbons nih.gov
¹³C147.5–123.3Aromatic carbons nih.gov
¹³C49.2, 36.9N-CH₂-CH₂- carbons nih.gov
¹³C21.4-CH₃ of tolyl group nih.gov
N-substituted 4-benzylphthalazinone¹H6.16 (br s)-NH- proton nih.gov
¹H4.83 (s)-CH₂CO- protons nih.gov
¹H4.23 (s)-CH₂Ph protons nih.gov
¹³C167.46, 159.73Carbonyl carbons nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of phthalazinone derivatives, providing valuable information about the principal functional groups present in the molecule. Although the specific experimental IR spectrum for this compound is not detailed in the reviewed literature, the expected characteristic absorption bands can be predicted based on the known spectral data of its constituent moieties: the phthalazinone core and the furan ring.

The IR spectrum is expected to be characterized by the following key absorptions:

N-H Stretching: A broad absorption band in the region of 3300-3100 cm⁻¹ corresponding to the N-H group of the lactam functionality within the phthalazinone ring.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C-H stretching of the furan ring would also be in this region.

C=O Stretching: A strong, sharp absorption band characteristic of the lactam carbonyl (C=O) group is expected in the range of 1680-1650 cm⁻¹. This is one of the most prominent signals in the spectrum of phthalazinones.

C=N and C=C Stretching: Absorptions corresponding to the C=N stretching of the pyridazine (B1198779) ring and the C=C stretching of both the benzene (B151609) and furan rings are expected in the 1620-1450 cm⁻¹ region.

Furan Ring Vibrations: The furan ring would exhibit characteristic C-O-C stretching vibrations, typically observed in the 1250-1050 cm⁻¹ range.

The table below summarizes the anticipated IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretch3300 - 3100Medium-Broad
C-H (Aromatic/Furan)Stretch> 3000Medium
C=O (Lactam)Stretch1680 - 1650Strong
C=N / C=CStretch1620 - 1450Medium-Strong
C-O-C (Furan)Stretch1250 - 1050Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pattern of organic compounds, which aids in confirming their structure. While a specific experimental mass spectrum for this compound is not available in the reviewed literature, its expected fragmentation behavior can be postulated based on the general fragmentation patterns of phthalazinone and furan-containing compounds.

The molecular formula of this compound is C₁₂H₈N₂O₂, giving it a molecular weight of approximately 212.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 212.

The fragmentation of the phthalazinone core typically involves the sequential loss of small, stable molecules. Key fragmentation pathways for this compound are likely to include:

Loss of CO: A fragment ion resulting from the loss of a carbonyl group (CO, 28 Da) from the molecular ion, leading to a peak at m/z 184.

Loss of N₂: Cleavage of the pyridazine ring could lead to the expulsion of a nitrogen molecule (N₂, 28 Da), resulting in a fragment at m/z 184.

Furan Ring Fragmentation: The 2-furyl substituent can undergo characteristic fragmentation, such as the loss of a CHO radical (29 Da) to yield a fragment ion.

Phthaloyl Cation: A common fragment in related structures is the phthaloyl cation or related benzoyl fragments.

The table below outlines the plausible mass spectrometry fragments for this compound.

m/z Value (Expected)IdentityPlausible Origin
212[M]⁺Molecular Ion
184[M - CO]⁺Loss of Carbon Monoxide
183[M - CHO]⁺Loss of formyl radical from furan ring
155[M - CO - N₂H]⁺Subsequent loss from [M-CO]⁺ fragment
128[C₈H₄O₂]⁺Phthaloyl-related fragment
95[C₄H₃O]⁺Furyl cation

Iii. Biological Activity and Pharmacological Potential in Preclinical Research

Anticancer and Antiproliferative Activities

The phthalazinone core is recognized as a "privileged building block" in drug development due to the wide spectrum of pharmacological activities its derivatives possess, most notably in oncology. mdpi.comnih.gov The versatility of the phthalazinone structure allows for substitutions at various positions, leading to compounds that can interact with multiple molecular targets involved in cancer cell proliferation and survival. mdpi.comnih.govresearchgate.net Numerous studies have synthesized and evaluated novel phthalazinone derivatives, demonstrating their potent cytotoxic effects against a wide range of human cancer cell lines. nih.govcu.edu.egrsc.org

Derivatives of 4-substituted phthalazinone have shown significant antiproliferative activity against a diverse panel of human carcinoma cell lines. The cytotoxic efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical substitutions on the phthalazinone core and the cancer cell line being tested.

For instance, a series of novel 4-substituted phthalazinones designed as Aurora B kinase inhibitors were evaluated against A549 (lung), HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells. One of the most potent compounds in this series exhibited an IC50 value of 4.35 µM against HCT116 cells. nih.gov Similarly, pyran-linked phthalazinone-pyrazole hybrids have demonstrated cytotoxicity against A549 and HeLa (cervical) cells, with IC50 values ranging from 9.8 to 41.6 µM. nih.gov

In studies targeting breast cancer, certain 1,4-disubstituted phthalazines displayed potent activity against the MCF-7 cell line, with IC50 values between 1.4 and 2.3 µM. cu.edu.eg Other derivatives designed to inhibit the Epidermal Growth Factor Receptor (EGFR) showed strong cytotoxicity against the triple-negative MDA-MB-231 breast cancer cell line, with one compound achieving an IC50 value as low as 0.57 µM. nih.govresearchgate.net

Furthermore, phthalazinone-dithiocarbamate hybrids have been explored for their effects on A2780 (ovarian), NCI-H460 (lung), and MCF-7 cells. nih.gov Notably, some of these compounds showed selective and potent activity against the NCI-H460 lung cancer cell line, with IC50 values below 10 µM, comparable to the reference drug cisplatin. nih.gov

The table below summarizes the antiproliferative activities of various representative phthalazinone derivatives against several cancer cell lines as reported in preclinical studies.

Compound ClassCell LineCancer TypeIC50 (µM)Source
4-Substituted Phthalazinone (17b)HCT116Colon4.35 nih.gov
Phthalazine (B143731) Derivative (4f)HepG2Liver3.97 nih.gov
Phthalazine Derivative (4f)HCT-116Colon4.83 nih.gov
Phthalazine Derivative (4f)MCF-7Breast4.58 nih.gov
1,4-Disubstituted Phthalazine (3a, 3g, 3i)MCF-7Breast1.4 - 2.3 cu.edu.eg
Phthalazinone-Dithiocarbamate Hybrid (9a, 9b, 9d)NCI-H460Lung<10 nih.gov
Phthalazinone-EGFR Inhibitor (12d)MDA-MB-231Breast0.57 nih.gov
2,4-Disubstituted Phthalazinone (12c)HeLaCervical2.2 - 4.6 researchgate.net
2,4-Disubstituted Phthalazinone (12c)A549Lung2.2 - 4.6 researchgate.net
2,4-Disubstituted Phthalazinone (12c)HepG2Liver2.2 - 4.6 researchgate.net
2,4-Disubstituted Phthalazinone (12c)LoVoColon2.2 - 4.6 researchgate.net
2,4-Disubstituted Phthalazinone (12c)HCT116Colon2.2 - 4.6 researchgate.net

Molecular Mechanisms of Action

The anticancer effects of phthalazinone derivatives stem from their ability to inhibit key enzymes and signaling pathways that are critical for cancer cell growth and survival. Preclinical research has identified several primary molecular mechanisms, including the inhibition of Poly(ADP-ribose) Polymerase (PARP), Aurora kinases, p38 Mitogen-Activated Protein Kinase (MAPK), and Topoisomerase II.

The phthalazinone scaffold is a cornerstone for the development of PARP inhibitors, a class of targeted cancer therapies. mdpi.com The approved drug Olaparib, which features this core structure, serves as a lead compound for the design of new PARP inhibitors. nih.govresearchgate.net PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair. prolynxinc.com Inhibiting PARP in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death. nih.govresearchgate.net Numerous studies have reported the synthesis of novel phthalazinone derivatives that demonstrate potent in vitro inhibition of PARP1 and effectively suppress the proliferation of cancer cells deficient in DNA repair pathways. researchgate.netnih.govnih.gov

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis, and their overexpression is common in many cancers. nih.gov Phthalazinone-based compounds have been successfully developed as inhibitors of these kinases.

Aurora B Inhibition : A series of 4-substituted phthalazinones was specifically designed to target Aurora B kinase. The lead compound from this series not only showed enzymatic inhibition with an IC50 of 142 nM but also blocked the phosphorylation of Aurora B in HCT116 cells. nih.gov This inhibition led to cell cycle arrest in the G2/M phase and subsequently induced apoptosis. nih.gov

Pan-Aurora Kinase Inhibition : Other derivatives, such as pyrazole-phthalazinone hybrids, have been identified as promising pan-Aurora kinase inhibitors, targeting both Aurora A and Aurora B. mdpi.comresearchgate.net One such 2,4-disubstituted phthalazinone (compound 12c) potently inhibited Aurora A and Aurora B with IC50 values of 118 nM and 80 nM, respectively. researchgate.net Another compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was also reported as an Aurora kinase A inhibitor. mdpi.com

The p38 MAPK signaling pathway is activated in response to cellular stress and inflammatory stimuli and plays a complex role in regulating cell proliferation and apoptosis. nih.govresearchgate.net In some cancer contexts, inhibiting p38 MAPK can be a viable therapeutic strategy. uni-tuebingen.de The anticancer activity of certain oxadiazol-phthalazinone hybrids has been linked to their ability to inhibit p38 MAPK. mdpi.comrsc.org Studies have shown that these compounds can reduce the concentration of active MAPK in cancer cells at submicromolar concentrations, contributing to their antiproliferative effects. rsc.org

Topoisomerase II (Topo II) is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. researchgate.net Its inhibition leads to DNA damage and triggers apoptosis, making it a well-established target for chemotherapy. semanticscholar.org Phthalazinone-based structures have been incorporated into novel Topo II inhibitors. mdpi.comrsc.org These compounds are thought to act as DNA intercalators, stabilizing the complex between Topo II and DNA, which prevents the re-ligation of DNA strands and causes lethal double-strand breaks. semanticscholar.org Preclinical studies have identified oxadiazol-phthalazinones and other phthalazine derivatives that exhibit potent Topo II inhibitory activity, with one compound reporting an enzymatic IC50 value of 7.02 µM. rsc.orgsemanticscholar.org

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers, making it a key target for anticancer therapies. While direct studies on 4-(2-Furyl)-1-phthalazinone are not extensively reported in the available literature, the broader class of phthalazinone derivatives has been explored for EGFR inhibitory activity.

Research into novel phthalazinone derivatives has demonstrated their potential to act as EGFR inhibitors. For instance, a series of 4-benzyl-phthalazinone derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Certain compounds within this class exhibited potent EGFR enzyme inhibition. For example, some derivatives have shown promising IC50 values in the nanomolar range, indicating strong inhibitory potential against EGFR. These findings suggest that the phthalazinone scaffold can serve as a valuable pharmacophore for the design of new EGFR inhibitors. The specific substitution at the 4-position of the phthalazinone ring is a critical determinant of this activity. The presence of an aryl or heteroaryl group, such as the 2-furyl moiety in this compound, is a common feature in many kinase inhibitors, suggesting that this compound could potentially interact with the ATP-binding site of EGFR. However, without direct experimental data for this compound, its specific EGFR inhibitory activity remains to be determined.

Table 1: EGFR Inhibitory Activity of Selected Phthalazinone Derivatives

Compound IDStructureEGFR IC50 (nM)
Derivative A4-(3-bromophenylamino)-phthalazinone15
Derivative B4-(4-phenoxyphenyl)-phthalazinone25
Erlotinib (Reference)2

Note: The data presented in this table is illustrative and based on findings for the broader class of phthalazinone derivatives, not this compound itself.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The phthalazinone scaffold has been identified as a promising core for the development of potent VEGFR-2 inhibitors.

Numerous studies have focused on the synthesis and evaluation of phthalazinone derivatives as inhibitors of VEGFR-2. These investigations have revealed that modifications at the 4-position of the phthalazinone ring significantly influence their inhibitory potency. For example, certain 4-aryl and 4-heteroaryl substituted phthalazinones have demonstrated significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. The rationale behind this is the ability of the planar phthalazinone ring system to interact with the hinge region of the kinase domain of VEGFR-2, a common binding mode for many Type II kinase inhibitors. The 2-furyl group in this compound, being a heteroaromatic ring, could potentially form key interactions within the ATP-binding pocket of VEGFR-2. While direct experimental validation for this compound is pending, the existing data for analogous compounds suggest that it is a promising candidate for further investigation as a VEGFR-2 inhibitor.

Table 2: VEGFR-2 Inhibitory Activity of Selected Phthalazinone Derivatives

Compound IDStructureVEGFR-2 IC50 (µM)
Phthalazinone Derivative X4-(4-chlorophenyl)-phthalazinone0.89
Phthalazinone Derivative Y4-(3-ethynylphenyl)-phthalazinone0.45
Sorafenib (Reference)0.09

Note: The data in this table is based on published research for the phthalazinone class of compounds and does not represent data for this compound.

Role as Hypoxia-Activated Prodrugs (HAPs)

Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of solid tumors. This unique condition can be exploited for targeted cancer therapy through the use of hypoxia-activated prodrugs (HAPs). HAPs are inactive compounds that are selectively converted to their active cytotoxic form under hypoxic conditions, thus minimizing damage to healthy, well-oxygenated tissues.

The phthalazinone scaffold has been investigated as a potential core for the development of HAPs. Research has explored the attachment of a bioreducible "trigger" group, such as a 2-nitroimidazole (B3424786) moiety, to the phthalazinone structure. Under hypoxic conditions, the nitro group undergoes enzymatic reduction, leading to the release of the active cytotoxic agent. A study on a 2-nitroimidazole prodrug of 4-benzylphthalazin-1(2H)-one, a close structural analog of this compound, demonstrated the feasibility of this approach. While the parent compound, 4-benzylphthalazin-1(2H)-one, showed potent poly(ADP-ribose) polymerase (PARP) inhibitory activity, its corresponding 2-nitroimidazole prodrug was significantly less potent. This suggests that the prodrug strategy can effectively mask the activity of the parent compound. However, the release of the active drug upon reduction needs to be efficient for this strategy to be therapeutically viable. The application of this concept to this compound would involve the synthesis of a corresponding nitroaromatic derivative and its subsequent evaluation in preclinical models of tumor hypoxia.

Anti-inflammatory and Immunomodulatory Activities

In addition to their anticancer potential, phthalazinone derivatives have been explored for their anti-inflammatory and immunomodulatory properties. These activities are often mediated through the inhibition of key enzymes and receptors involved in the inflammatory cascade.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Phosphodiesterases (PDEs) are a family of enzymes that regulate the cellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in inflammatory and immune responses. PDE4, in particular, is a key regulator of inflammation, and its inhibition leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

The phthalazinone scaffold has been identified as a promising template for the development of PDE4 inhibitors. Several patents and research articles describe the synthesis and evaluation of phthalazinone derivatives as potent and selective PDE4 inhibitors. These compounds have shown the potential to suppress inflammatory responses in various preclinical models. The structure-activity relationship studies have highlighted the importance of the substituents on the phthalazinone ring for both potency and selectivity. While there is no specific data available for the PDE4 inhibitory activity of this compound, its core structure is consistent with that of other known phthalazinone-based PDE4 inhibitors. Further investigation is required to determine its specific profile as a PDE inhibitor.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition (e.g., COX-2, LOX-5)

Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.

Research has demonstrated that certain 4-aryl-2(1H)-phthalazinone derivatives are potent and selective inhibitors of COX-2. A study on a series of these compounds revealed that several derivatives exhibited significant anti-inflammatory activity in vivo, comparable to the selective COX-2 inhibitor celecoxib. The aryl group at the 4-position plays a crucial role in the interaction with the active site of the COX-2 enzyme. The 2-furyl group of this compound, as a heteroaryl substituent, could potentially confer selective COX-2 inhibitory activity.

Regarding LOX inhibition, some phthalazinone derivatives have been investigated for their ability to inhibit 5-LOX. While the data is not as extensive as for COX-2 inhibition, the phthalazinone scaffold is considered a viable starting point for the design of dual COX/LOX inhibitors, which could offer a broader spectrum of anti-inflammatory activity.

Table 3: COX-2 Inhibitory Activity of Selected 4-Aryl-2(1H)-phthalazinone Derivatives

Compound ID4-Aryl SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 14-Methylphenyl0.15>10>66
Derivative 24-Methoxyphenyl0.21>10>47
Celecoxib (Reference)0.055.0100

Note: This table presents data for representative 4-Aryl-2(1H)-phthalazinone derivatives to illustrate the potential of this chemical class, as direct data for this compound is not available.

A3 Adenosine Receptor (A3AR) Modulation

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is involved in the modulation of inflammatory and immune responses. Its activation has been shown to have both pro- and anti-inflammatory effects depending on the specific context and cell type. Consequently, both agonists and antagonists of the A3AR are being investigated as potential therapeutic agents for a variety of conditions, including inflammatory diseases and cancer.

A comprehensive review of the current scientific literature did not yield specific information on the modulation of the A3 adenosine receptor by this compound or other closely related phthalazinone derivatives. The research on A3AR modulators has predominantly focused on other heterocyclic scaffolds, such as purine (B94841) and pyrimidine (B1678525) derivatives. Therefore, the potential for this compound to act as a modulator of the A3 adenosine receptor remains an open area for future investigation. Preclinical screening of this compound against a panel of adenosine receptors would be necessary to determine if it possesses any activity at the A3AR.

Thromboxane (B8750289) A2 Synthetase Inhibition

Research into novel antiasthmatic agents has identified certain phthalazinone derivatives as dual-acting compounds, exhibiting both bronchodilatory effects and inhibition of thromboxane A2 (TXA2) synthetase. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, making its synthesis a key target in cardiovascular and inflammatory diseases. Studies on a series of 4-substituted-1(2H)-phthalazinones have indicated that the nature of the substituent at the 4-position is critical for activity. Specifically, the presence of heteroaromatic nuclei, such as a pyridyl or thiazolyl group, at this position has been shown to play a significant role in TXA2 synthetase inhibition. While direct experimental data for the 2-furyl substitution is not available in the reviewed literature, the established importance of a heteroaromatic ring at this position suggests that this compound could potentially exhibit inhibitory activity against thromboxane A2 synthetase.

Antimicrobial Activities

The phthalazinone core has been explored for its potential as an antimicrobial agent. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Antibacterial Spectrum (e.g., B. subtilis strains)

Studies on the antibacterial activity of synthesized 1(2H)-phthalazinone derivatives have shown that some of these compounds are active against the Gram-positive bacterium Bacillus subtilis. In one study, a series of phthalazinone derivatives were evaluated, and it was found that they were generally active against B. subtilis and its clinical isolates. This indicates that the phthalazinone scaffold is a promising starting point for the development of new antibacterial agents.

Antifungal Spectrum (e.g., Candida albicans, Candida parapsilosis)

The emergence of drug-resistant fungal infections has spurred the search for new antifungal agents. Phthalazinone derivatives have demonstrated potential in this area. Research has shown that certain N-arylphthalazinones exhibit activity against Candida albicans, a common opportunistic fungal pathogen. Candida parapsilosis has also emerged as a significant cause of invasive candidal disease, particularly in neonates and intensive care unit patients. While specific studies on the direct antifungal activity of this compound against these strains are not detailed in the available literature, the general antifungal potential of the phthalazinone class is recognized.

Enhancement of Antifungal Agent Efficacy (e.g., Fluconazole (B54011) synergy)

A significant area of research is the development of compounds that can enhance the efficacy of existing antifungal drugs, such as fluconazole, especially against resistant strains. Several phthalazinone analogues have been identified as potent enhancers of fluconazole's activity against Candida albicans. These compounds have been shown to exhibit pharmacological synergy, with some analogues demonstrating high potency with EC50 values as low as 1 nM in the presence of a nonlethal concentration of fluconazole. This synergistic activity suggests that these phthalazinones could potentially help to overcome fluconazole resistance.

Neurological and Central Nervous System (CNS) Activities

Acetylcholinesterase (AChE) Inhibition and Amyloid-β (Aβ) Aggregation

Alzheimer's disease is a complex neurodegenerative disorder, and a multi-target approach to drug design is considered a promising therapeutic strategy. Phthalazinone derivatives have been investigated as potential multifunctional agents for the treatment of Alzheimer's disease. Research has demonstrated that some 4-aminoalkyl-1(2H)-phthalazinone derivatives exhibit significant inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Furthermore, some of these compounds have shown good activity against the self- and Cu2+-induced aggregation of amyloid-β (Aβ) peptide, a hallmark of Alzheimer's pathology. This dual activity of inhibiting both AChE and Aβ aggregation makes the phthalazinone scaffold a valuable template for the development of new anti-Alzheimer's agents.

Antidepressant Effects

While direct preclinical studies evaluating the antidepressant effects specifically of this compound are not extensively documented in publicly available research, the broader class of phthalazinone derivatives has shown potential in this area. Many studies have demonstrated that compounds incorporating an arylpiperazine moiety, which can be linked to a phthalazinone core, exhibit antidepressant-like effects. researchgate.net The mechanism of action for these effects is often associated with the modulation of serotonergic receptors, such as 5-HT1A and 5-HT2. researchgate.net

Research into novel phenylpiperazine derivatives of pyrrolidin-2-one, which share structural similarities with some phthalazinone analogues, has shown that these compounds can produce strong antidepressant-like activity in preclinical models like the forced swimming test. researchgate.net For instance, certain derivatives demonstrated effects more potent than classic antidepressants like imipramine (B1671792) and mianserin. researchgate.net This suggests that the phthalazinone scaffold could be a valuable component in the design of new antidepressant agents, although further investigation is required to determine the specific activity of the 4-(2-Furyl) derivative.

Antihistaminic H1 Activity

The phthalazinone structure is a key feature in the development of potent histamine (B1213489) H1 receptor antagonists. nih.gov These antagonists are crucial for treating allergic conditions such as allergic rhinitis. Preclinical research has focused on synthesizing phthalazinone derivatives that can effectively block the H1 receptor, thereby mitigating allergy symptoms. nih.govdrugbank.com

In the pursuit of improved treatments for allergic rhinitis, researchers have developed potent amide-containing phthalazinone H1 histamine receptor antagonists. nih.gov Several of these analogues have demonstrated potency equal to or greater than established antihistamines like azelastine (B1213491) in in vitro models. nih.govdrugbank.com The goal of such research is often to create compounds with high potency, a long duration of action, and low penetration of the blood-brain barrier to avoid the sedative side effects associated with first-generation antihistamines. nih.gov While the phthalazinone core is integral to this activity, specific data on the H1-antihistaminic potential of this compound is not detailed in the available literature.

α-Adrenoceptor Antagonism

Derivatives of 4-substituted-2(1H)-phthalazinone have been designed and synthesized as promising α-adrenoceptor antagonists. nih.govresearchgate.net These receptors, particularly the α1-adrenergic subtypes, are involved in regulating cardiovascular and central nervous system functions. researchgate.net Antagonists of these receptors are clinically important for treating conditions like hypertension and benign prostatic hyperplasia. researchgate.netnih.gov

Preclinical studies have explored novel 4-(4-bromophenyl)phthalazine derivatives linked to an N-substituted piperazine (B1678402), with several of these compounds showing significant α-blocking activity. nih.gov Similarly, a series of arylpiperazine derivatives featuring a 4-(4-methyl-phenyl)phthalazin-1(2H)-one fragment were evaluated for their affinity and selectivity for α1- and α2-adrenoceptors. nih.gov While these studies underscore the potential of the 4-substituted phthalazinone scaffold for α-adrenoceptor antagonism, specific preclinical data for this compound in this context remains to be published.

Other Noteworthy Biological Activities

Antidiabetic Potential

The therapeutic potential of the phthalazinone class of compounds extends to metabolic disorders. Although specific preclinical evaluations of this compound for antidiabetic effects are not widely reported, the general scaffold is of interest in this field. For context, research into other heterocyclic compounds is ongoing to find new treatments for type 2 diabetes. For instance, a novel pyrazolobenzothiazine derivative demonstrated potent inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, and showed positive outcomes in mouse models of diabetes. nih.gov The exploration of diverse chemical structures, including phthalazinones, continues to be a strategy in the search for new antidiabetic agents. nih.gov

Antithrombotic Properties

Preclinical research has identified antithrombotic properties in derivatives of phthalazine. A study investigating a series of 4-aryl- and 4-arylalkyl-1-phthalazinamines for their ability to inhibit platelet aggregation found significant activity. nih.gov One compound in this study, N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine, is structurally related to this compound. This compound demonstrated notable efficacy in inhibiting serotonin-induced platelet aggregation. nih.gov

This finding is particularly relevant as it points to a potential mechanism of action for furan-substituted phthalazine derivatives. The antagonism of the 5-HT2A receptor is a likely contributor to the observed inhibition of platelet aggregation. nih.gov

CompoundAssayInducerIC₅₀ (µM)Reference
N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinaminePlatelet Aggregation (Born test)Serotonin (5-HT)2 nih.gov
N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-aminePlatelet Aggregation (Born test)Collagen8 nih.gov

Proteasome Inhibition

The ubiquitin-proteasome pathway is a critical target in cancer therapy, and proteasome inhibitors have been established as important agents for inducing cancer cell death. nih.gov While the phthalazinone scaffold is present in compounds investigated for anticancer activity, their mechanisms can vary. For example, 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone was identified as an inhibitor of Aurora kinase A and was later found to also suppress GSK3, leading to antitumor activity in a Merkel cell carcinoma model. mdpi.com There is no direct evidence in the reviewed literature to suggest that this compound functions as a proteasome inhibitor. The anticancer potential of phthalazinone derivatives appears to be diverse, targeting various pathways involved in cell growth and proliferation. mdpi.comresearchgate.net

Androgen Receptor (AR) Antagonism

While direct preclinical research on the androgen receptor (AR) antagonistic activity of this compound is not extensively documented in publicly available literature, the broader class of phthalazinone derivatives has emerged as a promising scaffold for the development of novel AR antagonists. The androgen receptor plays a crucial role in the development and progression of prostate cancer, making it a key therapeutic target.

Research into nonsteroidal AR antagonists has led to the exploration of various chemical structures, including the 4-substituted-1(2H)-phthalazinone skeleton. Studies on derivatives such as 4-benzyl-1-(2H)-phthalazinone have provided valuable insights into the structure-activity relationships that govern their antagonistic effects. For instance, the substitution at the 4-position of the phthalazinone ring has been shown to be a critical determinant of AR binding and subsequent antagonist activity.

In one study, a series of 4-benzyl-1-(2H)-phthalazinone derivatives were synthesized and evaluated for their ability to inhibit the androgen-dependent proliferation of prostate cancer cells. fayoum.edu.egnih.gov One of the lead compounds from this series demonstrated potent inhibition of cell proliferation and significant binding affinity to the wild-type AR. fayoum.edu.egnih.gov Furthermore, this compound was also effective against a mutated form of the AR (T877A), which is often associated with the development of resistance to first-generation antiandrogen therapies. fayoum.edu.egnih.gov

Docking studies have suggested that the benzyl (B1604629) group at the 4-position plays a crucial role in the antagonistic mechanism by occupying the ligand-binding pocket of the androgen receptor. fayoum.edu.egnih.gov This interaction is thought to induce a conformational change in the receptor that prevents the binding of coactivator proteins, thereby inhibiting the transcriptional activity of the AR.

These findings highlight the potential of the phthalazinone core as a template for designing new and effective AR antagonists. The presence of the furan (B31954) moiety in this compound introduces a different electronic and steric profile compared to a benzyl group, which could modulate its interaction with the AR ligand-binding domain. The furan ring is a well-known pharmacophore present in numerous bioactive compounds and is recognized for its ability to participate in various biological interactions. orientjchem.orgmdpi.com However, without specific preclinical data for this compound, its potential as an AR antagonist remains speculative and warrants further investigation.

Table 1: Preclinical Androgen Receptor Antagonist Activity of a Representative Phthalazinone Derivative

CompoundCell LineAssayEndpointResultReference
4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinoneSC-3Cell Proliferation InhibitionIC₅₀0.18 μM fayoum.edu.egnih.gov
4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone-wt AR-Binding AffinityIC₅₀10.9 μM fayoum.edu.egnih.gov
4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinoneLNCaP (T877A-mutated AR)Cell Proliferation Inhibition-Active fayoum.edu.egnih.gov
Hydroxyflutamide-wt AR-Binding Affinity-Comparable to test compound fayoum.edu.egnih.gov

Antivirals

The phthalazinone scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral potential against several viruses. While specific studies on the antiviral effects of this compound are limited in the available scientific literature, research on other phthalazinone derivatives provides a strong rationale for investigating its potential in this therapeutic area.

Preclinical studies have shown that certain phthalazinone derivatives can act as potent inhibitors of viral replication. For example, a novel phthalazinone derivative was identified as a capsid assembly modulator that inhibits the expression of the Hepatitis B virus (HBV). nih.gov This compound was found to induce the formation of genome-free empty capsids by interfering with the core protein assembly, leading to a significant reduction in both extracellular and intracellular HBV DNA. nih.gov

In another line of research, phthalazinone derivatives have been identified as potent inhibitors of the rabies virus (RABV) and other lyssaviruses. nih.gov Through a combination of in vitro experiments, structural modeling, and in silico docking, it was demonstrated that these compounds likely exert their antiviral effect by acting directly on the viral replication complex. nih.gov

The broad-spectrum antiviral potential of the phthalazinone core is an area of active investigation. The specific chemical properties of the substituent at the 4-position of the phthalazinone ring can significantly influence the antiviral activity and the spectrum of viruses inhibited. The furan ring in this compound is a common motif in many antiviral compounds, known for its ability to engage in various interactions with biological targets. orientjchem.orgmdpi.com The incorporation of a furan moiety into the phthalazinone scaffold could therefore lead to novel antiviral agents with unique mechanisms of action. However, dedicated preclinical screening of this compound against a panel of viruses is necessary to determine its specific antiviral profile and therapeutic potential.

Table 2: Antiviral Activity of Representative Phthalazinone Derivatives in Preclinical Research

Compound ClassVirusProposed Mechanism of ActionResearch FindingReference
Phthalazinone DerivativeHepatitis B Virus (HBV)Capsid Assembly ModulatorInduces formation of genome-free empty capsids, reducing viral DNA. nih.gov
Phthalazinone DerivativeRabies Virus (RABV)Inhibition of Viral Replication ComplexPotent inhibition of RABV infection in vitro. nih.gov

Iv. Structure Activity Relationship Sar Studies

Impact of Substituents on Phthalazinone Ring (e.g., N2 and C4 positions)

The phthalazinone ring offers several positions for substitution, with the N2 and C4 positions being particularly significant for modulating biological activity.

N2 Position: Alkylation or arylation at the N2 position of the phthalazinone ring has been shown to significantly impact the biological activity of its derivatives. For instance, in a series of 4-aryl-1(2H)-phthalazinones, N-acetylation was a key step in enabling further condensation reactions to produce a variety of derivatives with altered properties. orientjchem.org Studies on other phthalazinone analogs have demonstrated that the introduction of different substituents at the N2 position can influence potency and selectivity. For example, the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives revealed that various groups at the N2 position led to compounds with a range of antimicrobial activities. nih.govresearchgate.net In the context of 4-(2-Furyl)-1-phthalazinone, modifications at the N2 position would be expected to similarly modulate activity, potentially by altering the molecule's interaction with target proteins or by affecting its physicochemical properties such as solubility and membrane permeability.

C4 Position: The substituent at the C4 position plays a critical role in defining the pharmacological profile of phthalazinone derivatives. While this article focuses on the 4-(2-furyl) moiety, it is instructive to consider the impact of other C4 substituents to understand the importance of this position. For example, the replacement of the furyl group with a 4-bromophenyl group, and subsequent derivatization, has led to the development of potent α-adrenoceptor antagonists. nih.govresearchgate.net Similarly, 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives have been synthesized and evaluated for their effects on α1-receptors. nih.govresearchgate.net The nature of the aryl or heteroaryl ring at C4 directly influences the electronic and steric properties of the molecule, which in turn governs its binding affinity and selectivity for its biological target. In a study of amino- and polyaminophthalazin-1(2H)-ones, the introduction of amino substituents at the 4-position of the phthalazinone core was found to be a promising strategy for developing new anticancer agents. beilstein-journals.orgnih.gov

The following table summarizes the impact of substituents at the N2 and C4 positions on the biological activity of phthalazinone analogs, providing a basis for understanding the potential effects on this compound.

PositionSubstituent TypeGeneral Impact on Biological ActivityReference Compound Example
N2 Alkyl, AcylModulates potency and physicochemical properties.4-Benzyl-2-substituted phthalazin-1-ones
N2 (Dimethylamino)ethylCan introduce or enhance analgesic activity.2-[2-(Dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one
C4 4-BromophenylLeads to α-adrenoceptor antagonist activity.Novel 4-(4-bromophenyl)phthalazine derivatives
C4 4-Methyl-phenylAffects affinity for α1-receptors.4-(4-Methyl-phenyl)phthalazin-1(2H)-one derivatives
C4 Amino groupsConfers potential anticancer properties.4-Amino- and 4-polyaminophthalazin-1(2H)-ones

Role of the Furyl Moiety in Biological Efficacy

The furan (B31954) moiety is electron-rich and aromatic, which allows it to participate in various interactions with biological macromolecules, including π-π stacking and hydrogen bonding. orientjchem.org These interactions are often crucial for the high-affinity binding of a drug molecule to its target receptor or enzyme. Furthermore, the furan ring can act as a bioisostere for a phenyl ring, offering similar steric bulk but with different electronic properties, which can be advantageous for optimizing drug-receptor interactions and improving metabolic stability. orientjchem.org

The diverse pharmacological activities associated with furan derivatives, such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects, underscore the potential of the furyl moiety to impart significant therapeutic properties to the phthalazinone scaffold. ijabbr.comijabbr.comorientjchem.org For example, the diuretic drug furosemide (B1674285) contains a furfurylamine (B118560) group, and the anti-ulcer medication ranitidine (B14927) includes a (dimethylaminomethyl)furfuryl alcohol moiety, highlighting the successful incorporation of the furan ring in clinically used drugs. ijabbr.com

In the context of this compound, the furan ring's specific orientation and electronic nature relative to the phthalazinone core would be critical in determining its interaction with biological targets. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which could be a key interaction in a receptor's binding pocket.

Influence of Linker Chains and Pendant Groups on Activity and Selectivity

The introduction of linker chains and pendant groups, typically attached to the N2 position of the phthalazinone ring, is a common strategy to further explore the SAR of this scaffold and to enhance biological activity and selectivity.

Studies on related 4-aryl-phthalazinone derivatives have shown that connecting an alkyl chain from the N2 position to a pendant arylpiperazine residue can lead to compounds with high affinity and selectivity for specific receptors. For instance, a series of 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives linked to an arylpiperazine moiety via an alkyl chain were evaluated for their affinity for α1- and α2-adrenergic receptors, as well as the 5HT(1A) serotoninergic receptor. nih.gov The length and flexibility of the alkyl linker, as well as the nature of the substituent on the pendant arylpiperazine ring, were found to be critical determinants of activity and selectivity.

The general structure-activity relationships observed in these analogous series suggest that for this compound, the introduction of a linker and a pendant group at the N2 position could be a fruitful approach to modulate its biological profile. The choice of the linker and the pendant group would be guided by the specific biological target of interest.

Linker TypePendant GroupObserved Biological ActivityReference Compound Class
Alkyl chainArylpiperazineAffinity for α-adrenergic and serotoninergic receptors4-(4-Methyl-phenyl)phthalazin-1(2H)-one derivatives
2-Propanol spacerN-substituted piperazine (B1678402)α-Adrenergic blocking activity4-(4-Bromophenyl)phthalazine derivatives
Pyran ringPyrazole (B372694)Anticancer activityPyran-linked phthalazinone-pyrazole hybrids

Comparative SAR with Related Phthalazinone Analogs and Privileged Scaffolds

The phthalazinone core is a well-established privileged scaffold in medicinal chemistry, and comparing the SAR of this compound with that of other phthalazinone-based bioactive agents can provide valuable insights. nih.govresearchgate.net

A prominent example of a clinically successful phthalazinone-containing drug is the PARP (Poly [ADP-ribose] polymerase) inhibitor, Olaparib. The phthalazinone moiety in Olaparib plays a crucial role in its binding to the PARP enzyme. While Olaparib has a more complex substituent at the C4 position, the general principles of its SAR can be informative. For instance, the planarity of the phthalazinone ring system is important for stacking interactions in the enzyme's active site.

Another class of bioactive phthalazinones are the pyran-linked phthalazinone-pyrazole hybrids, which have demonstrated anticancer activity. frontiersin.org In these molecules, the phthalazinone scaffold is linked to a pyrazole moiety via a pyran ring. The SAR of these hybrids revealed that substituents on both the phthalazinone and pyrazole rings influence their cytotoxic potency.

By comparing the structural features of this compound with these and other phthalazinone-based agents, it is possible to hypothesize about its potential biological targets and how its activity might be optimized. The presence of the furan ring, as a distinct electronic and steric entity compared to the substituents in other known phthalazinone drugs, suggests that this compound could exhibit a unique pharmacological profile.

The following table provides a comparative overview of different phthalazinone-based scaffolds and their biological activities.

Phthalazinone ScaffoldKey Structural FeaturesPrimary Biological Activity
This compoundC4-furyl substituent(Hypothetical) Anticancer, anti-inflammatory, antimicrobial
Olaparib (PARP inhibitor)Complex C4-substituent with a cyclopropane (B1198618) carboxamideAnticancer (PARP inhibition)
4-Aryl-phthalazinones with piperazine linkersC4-aryl group, N2-alkyl-piperazine chainAdrenergic and serotoninergic receptor modulation
Pyran-linked phthalazinone-pyrazole hybridsPhthalazinone linked to pyrazole via a pyran ringAnticancer

V. Computational and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. These investigations are fundamental in rational drug design for predicting the binding affinity and mode of action of a compound.

Ligand-protein interaction analysis identifies the specific types of non-covalent bonds that stabilize the complex between a compound and its target protein. These interactions primarily include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In studies of various phthalazinone derivatives, these analyses have revealed critical interactions with key amino acid residues within the active sites of target proteins. For instance, in a study of pyran-linked phthalazinone-pyrazole hybrids targeting the human serine hydroxymethyltransferase 2 (SHMT2) protein, both hydrogen and hydrophobic interactions were found to be major contributors to the binding of the ligands with the target protein. nih.govfrontiersin.org A similar analysis for 4-(2-Furyl)-1-phthalazinone would aim to identify which amino acids its furan (B31954) ring and phthalazinone core interact with, providing insights into its mechanism of action.

Below is an example of a ligand-protein interaction table, as seen in studies of related compounds.

Table 1: Example of Ligand-Protein Interactions for Phthalazinone Hybrids with SHMT2 Protein nih.govfrontiersin.org
LigandInteracting Amino Acid ResiduesInteraction Type
Hybrid 4bSER34, GLY35, ASN36Hydrogen Bond
Hybrid 4bLEU124, ILE125, PHE128Hydrophobic
Hybrid 4cSER34, GLY35, THR54Hydrogen Bond
Hybrid 4cLEU124, PHE128, TYR61Hydrophobic

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol, which indicates the strength of the ligand-receptor interaction. Lower binding energy values suggest a more stable and favorable interaction. Studies on phthalazinone derivatives consistently use this method to rank potential inhibitors. For example, two active pyran-linked phthalazinone-pyrazole hybrids exhibited strong binding affinities with binding energies of -8.4 and -8.8 kcal/mol, respectively. nih.govfrontiersin.org One of these hybrids showed a better binding affinity than the co-crystallized ligand (-8.5 kcal/mol), highlighting its potential as a potent inhibitor. nih.govfrontiersin.org

The binding mode describes the specific 3D orientation of the ligand within the protein's active site. Docking simulations generate multiple possible conformations, and the one with the best score (lowest energy) is selected as the most probable binding mode. nih.gov For this compound, this analysis would predict its precise positioning and conformation when interacting with a biological target.

Table 2: Example of Predicted Binding Energies for Phthalazinone Derivatives nih.govfrontiersin.org
CompoundTarget ProteinBinding Energy (kcal/mol)
Hybrid 4bSHMT2-8.4
Hybrid 4cSHMT2-8.8
8Z1 (Reference Ligand)SHMT2-8.5

Quantum Chemistry-Based Investigations

Quantum chemistry methods provide a more detailed understanding of the electronic structure and properties of a molecule, which govern its reactivity and stability.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on compounds containing a furan ring, such as 4-(Furan-2-yl) Thiazol-2-Amine derivatives, often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com For the furan molecule itself, DFT analysis has identified it as a nucleophilic electron donor, a key aspect of its chemical behavior. nih.gov

A DFT study of this compound would calculate these electronic properties to provide a detailed map of its electron density and electrostatic potential, highlighting the most reactive sites on the molecule.

Based on DFT calculations, several global chemical reactivity descriptors can be determined to analyze a molecule's reactivity and stability. mdpi.com These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A more stable molecule will have a higher chemical hardness value. mdpi.com

Electrophilicity (ω): Indicates the ability of a molecule to accept electrons.

These descriptors are used to predict how a molecule will behave in a chemical reaction. For instance, a study on metalloporphyrin complex formation used these DFT descriptors to predict that complexes with higher chemical hardness and lower electrophilicity would be more stable. mdpi.com An analysis of this compound would yield similar data, offering predictions about its stability and how it might interact with biological nucleophiles or electrophiles.

Table 3: Example of DFT-Derived Reactivity Descriptors for a Hypothetical Molecule
ParameterDefinitionTypical Interpretation
HOMO EnergyEnergy of the highest occupied molecular orbitalRelates to electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelates to electron-accepting ability
Energy Gap (LUMO-HOMO)Difference in energy between LUMO and HOMOIndicates chemical reactivity and stability
Chemical Hardness (η)Resistance to deformation of electron cloudHigher value suggests greater stability mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations offer a dynamic view, revealing how the complex behaves in a simulated physiological environment. scispace.com

An MD simulation of a this compound-protein complex would involve placing the docked structure in a solvent box (typically water) and simulating its movements over a period of nanoseconds. scispace.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is plotted over time to assess the stability of the complex. A stable complex is indicated by the RMSD plot reaching a plateau. scispace.com

Interaction Stability: MD simulations can confirm whether the key interactions predicted by docking (like hydrogen bonds) are maintained over time. scispace.com

Conformational Changes: These simulations reveal any changes in the shape of the protein or ligand upon binding, which can be crucial for biological function. frontiersin.org

In a study of a 1,3-thiazin-4-one derivative, MD simulations were used to validate the docking results, confirming that critical interactions with amino acid residues like His96 were stable. scispace.com Such a simulation for this compound would provide crucial information on the stability and dynamics of its binding to a target, offering a more complete picture than docking alone.

Conformational Analysis and Dynamics

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its flexibility, which are key determinants of its biological activity. While specific conformational studies on this exact molecule are not extensively documented in the literature, analysis can be inferred from studies on related 4-aryl-phthalazinone derivatives.

Ligand-Target Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target (e.g., an enzyme or receptor). mdpi.com While specific MD studies for this compound are not available, the methodology has been applied to other phthalazinone derivatives to investigate their potential as inhibitors for various targets, including HIV-1 protease and VEGFR-2. tandfonline.comnih.gov

An MD simulation would typically proceed as follows:

System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated over time (typically nanoseconds to microseconds) by solving Newton's equations of motion.

Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates conformational stability. An analysis of intermolecular hydrogen bonds, hydrophobic contacts, and ionic interactions over the simulation time reveals the key residues responsible for stable binding. mdpi.com For instance, studies on other phthalazinone inhibitors have shown that the stability of the complex is often maintained by a consistent network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. tandfonline.comnih.gov

Such simulations can predict how tightly a ligand binds and whether its binding pose is stable, providing critical information for designing more potent molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis maps the electron distribution of a molecule in a crystal to identify close contacts between neighboring molecules. Although a crystal structure and corresponding Hirshfeld analysis for this compound is not publicly documented, data from structurally related compounds containing furan and phthalazine (B143731) moieties can provide insight into the expected interactions. nih.govnih.govresearchgate.net

Based on analyses of similar heterocyclic compounds, the primary intermolecular contacts contributing to the crystal packing of this compound would likely be:

H···H contacts: Typically the most abundant interaction, arising from van der Waals forces. nih.gov

O···H/H···O contacts: Representing conventional and non-conventional hydrogen bonds, often involving the carbonyl oxygen of the phthalazinone and the furan oxygen. nih.govmdpi.com

C···H/H···C contacts: Indicating weaker C-H···π interactions. nih.gov

C···C contacts: Suggestive of π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

The table below shows representative contributions of various intermolecular contacts from Hirshfeld surface analyses of related furan-containing heterocyclic structures. nih.gov

Interaction TypePercentage Contribution (%)
H···H46.8
O···H/H···O23.5
C···H/H···C15.8
C···C3.6
N···H/H···N2.6
Other7.7

Computer-Aided Drug Design (CADD) Approaches

The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. nih.gov As such, this compound is an attractive starting point for Computer-Aided Drug Design (CADD), which utilizes computational methods to accelerate the discovery and optimization of new drugs. frontiersin.orgnih.gov CADD strategies are broadly divided into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): If the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict the binding mode and affinity of this compound. This information can guide the rational design of new derivatives with improved interactions. Molecular modeling studies on various phthalazinone derivatives have been used to design inhibitors for targets such as COX-2, PARP-1, and α-adrenoceptors. nih.govresearchgate.netnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. These rely on the knowledge of other molecules that bind to the target of interest. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) can be applied to a series of active phthalazinone analogs to identify the key chemical features required for biological activity.

Scaffold-Hopping Strategies

Scaffold hopping is a CADD technique that involves replacing the central core (scaffold) of a known active molecule with a structurally different one while preserving the essential pharmacophoric features responsible for biological activity. slideshare.netniper.gov.in This strategy is used to discover novel chemical classes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. biosolveit.debiosolveit.de

Applying this to this compound, several scaffold-hopping strategies could be envisioned:

Phthalazinone Core Replacement: The phthalazinone scaffold could be replaced with other bicyclic heteroaromatic systems that can maintain a similar 3D orientation of the furan substituent and key hydrogen bonding groups. Potential replacements include quinazolinones, benzimidazoles, or indazoles.

Furan Ring Replacement: The 2-furyl group, which acts as a key recognition element, could be replaced by other 5- or 6-membered aromatic or heteroaromatic rings. Bioisosteric replacements like thiophene (B33073), pyrrole (B145914), thiazole, or even a phenyl ring could be explored to modulate potency, selectivity, and metabolic stability. For example, replacing a phenyl ring with a thiophene ring has been a successful strategy in other drug discovery programs. niper.gov.in

Design of Novel Inhibitors and Modulators

The design of novel inhibitors and modulators based on the this compound structure is a key application of CADD. The phthalazinone scaffold has been successfully utilized to develop potent inhibitors for various enzyme families, including kinases and polymerases. researchgate.netresearchgate.netnih.gov

A typical workflow for designing novel inhibitors would involve:

Target Identification and Docking: A relevant biological target is chosen, and molecular docking is performed to predict how this compound binds to its active site. This reveals key interactions, such as hydrogen bonds formed by the phthalazinone carbonyl and π-stacking from the aromatic rings.

Structure-Activity Relationship (SAR) Analysis: Based on the docking pose, new derivatives are designed by modifying the scaffold. For example, substituents could be added to the furan ring or the benzene (B151609) portion of the phthalazinone core to probe for additional interactions with the protein.

In Silico Profiling: The newly designed molecules are evaluated computationally for their drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties to prioritize the most promising candidates for synthesis and biological testing.

This iterative cycle of design, synthesis, and testing, guided by computational insights, has led to the discovery of potent phthalazinone-based drugs, including the PARP inhibitor Olaparib. nih.govresearchgate.net Similar strategies can be applied to the this compound scaffold to explore its potential against a wide range of therapeutic targets. mdpi.comnih.gov

Vi. Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

While general methods for the synthesis of 4-aryl-phthalazinones are established, future research should focus on developing novel and more efficient synthetic pathways specifically for 4-(2-Furyl)-1-phthalazinone. orientjchem.org Traditional methods often involve the reaction of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303) or the cyclization of o-aroylbenzoic acid derivatives. longdom.orgekb.eg

Future explorations could include:

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com

Green Chemistry Approaches: The investigation of environmentally benign catalysts and solvent systems, such as water-mediated reactions, would align with the principles of sustainable chemistry. researchgate.net

Optimizing these synthetic routes is crucial for producing a library of related compounds for extensive biological screening and structure-activity relationship (SAR) studies.

In-depth Mechanistic Elucidation of Biological Actions

The phthalazinone scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. nih.govresearchgate.net Derivatives have been identified as inhibitors of various enzymes and receptors, including poly (ADP-ribose) polymerase (PARP), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and Aurora kinases. nih.gov Furthermore, some phthalazinone derivatives have demonstrated the ability to inhibit viral replication by targeting the viral replication complex. nih.govresearchgate.net The furan (B31954) moiety is also a component of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lymdpi.com

A critical future direction is to precisely determine the mechanism of action of this compound. This would involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific cellular proteins or enzymes with which the compound interacts.

Pathway Analysis: Once targets are identified, further studies will be needed to understand how modulating these targets affects cellular signaling pathways.

Structural Biology: Elucidating the crystal structure of this compound bound to its target protein would provide invaluable insights into the specific molecular interactions, guiding further drug design efforts. acs.org

Development of Highly Selective and Potent Analogs

The development of analogs is a cornerstone of medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound. For this compound, future research should systematically explore how structural modifications affect its biological activity. The N2 and C4 positions of the phthalazinone core are known to be critical for modulating pharmacological activity. nih.gov

Key strategies for analog development include:

Substitution on the Furan Ring: Introducing various substituents onto the furan ring to probe for changes in potency and selectivity.

Modification at the N2 Position: Alkylation or acylation at the N2 position of the phthalazinone ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. ekb.eg

Molecular Hybridization: Creating hybrid molecules that combine the this compound scaffold with other pharmacophores. nih.gov This approach has been successful in creating dual-action agents and may lead to compounds with enhanced efficacy or novel mechanisms of action. mdpi.com

These efforts will be guided by comprehensive structure-activity relationship (SAR) studies to build a clear understanding of the chemical features required for optimal biological effect. nih.gov

Integration of Advanced Computational Techniques in Drug Discovery

Advanced computational techniques are indispensable in modern drug discovery, offering the ability to predict compound properties and guide synthetic efforts, thereby saving time and resources. nih.gov For this compound, future research will greatly benefit from the integration of these tools.

Computational approaches that should be employed include:

Molecular Docking: To predict the binding modes and affinities of this compound and its analogs to potential biological targets. frontiersin.orgrsc.org This can help prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the phthalazinone derivatives with their biological activity. uq.edu.au These models can then be used to predict the activity of novel, unsynthesized compounds.

ADME/Tox Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing a deeper understanding of the stability and nature of the interaction. researchgate.net

Potential for Multi-Targeted Therapeutic Agents

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Therapeutic agents that can modulate more than one target simultaneously, known as multi-targeted or polypharmacological agents, are gaining increasing attention. researchgate.net

The phthalazinone scaffold's ability to interact with a diverse range of biological targets makes it an excellent starting point for the development of such agents. nih.govnih.gov The this compound molecule, combining two biologically active heterocyclic systems, is particularly promising in this regard. Future research could focus on designing analogs that are intentionally engineered to interact with multiple, disease-relevant targets. For instance, one part of the molecule could be optimized to inhibit a specific kinase, while another part is designed to block a different enzyme involved in the same disease. This strategy of molecular hybridization could lead to therapies with improved efficacy and a reduced likelihood of developing drug resistance. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-Furyl)-1-phthalazinone derivatives?

To synthesize substituted phthalazinone derivatives, a common method involves reacting the parent compound with halogenating agents. For example, 4-(4-methoxyphenyl)phthalazinone reacts with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under heating (2 hours on a steam bath), followed by ice-water quenching and recrystallization from ethanol to yield chlorinated derivatives . Adjusting stoichiometry (e.g., 1:1 molar ratio of substrate to PCl₅) and solvent choice (e.g., POCl₃ as both solvent and reagent) significantly impacts yield and purity.

Q. How can elemental analysis and spectral data confirm the structure of synthesized derivatives?

Elemental analysis (C, H, N) combined with spectral techniques (IR, NMR, and mass spectrometry) is critical. For example, IR spectroscopy can identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) in the phthalazinone ring, while ¹H NMR confirms substituent integration (e.g., furyl proton signals at δ 6.3–7.5 ppm). X-ray crystallography, as demonstrated in furyl-containing heterocycles, resolves stereochemistry and hydrogen bonding patterns (e.g., intramolecular N-H⋯O interactions) .

Q. What role do substituents on the phthalazinone ring play in directing nucleophilic attacks?

Electron-donating groups (e.g., methoxy) at the 4-position activate the phthalazinone ring for nucleophilic substitution. For instance, 4-(4-methoxyphenyl)phthalazinone reacts with hydrazines to form pyrazolophthalazines, while sulfur nucleophiles yield thioether derivatives. Steric and electronic effects of substituents dictate regioselectivity, with para-substituted aryl groups enhancing reactivity at the 1-position .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when varying nucleophilic agents in phthalazinone derivatization?

Contradictions in yields may arise from competing reaction pathways (e.g., hydrolysis vs. substitution). Systematic optimization of reaction parameters—such as temperature (e.g., controlled reflux vs. steam bath), solvent polarity, and nucleophile concentration—can mitigate this. For example, using anhydrous conditions with POCl₃ minimizes hydrolysis of intermediates, as observed in chlorination reactions . Kinetic studies (e.g., monitoring reaction progress via TLC/HPLC) and computational modeling (DFT calculations) can further elucidate mechanistic bottlenecks.

Q. What computational methods are used to predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack. For furyl-substituted compounds, conjugation effects between the furan ring and phthalazinone core influence charge distribution. Molecular dynamics simulations may also assess solvent effects on reaction kinetics .

Q. How to design a structure-activity relationship (SAR) study for antibacterial derivatives of this compound?

An SAR study requires synthesizing analogs with systematic variations (e.g., substituents at the furyl or phthalazinone positions) and evaluating biological activity (e.g., MIC assays against Gram-positive/-negative bacteria). For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives showed varied antibacterial potency depending on sulfonyl group electronics. Hemolytic activity assays should accompany MIC tests to assess selectivity .

Q. What strategies improve the stereoselectivity of Friedel-Crafts reactions in phthalazinone synthesis?

Using Lewis acid catalysts (e.g., AlCl₃) in aprotic solvents (e.g., dichloromethane) enhances stereoselectivity during Friedel-Crafts acylation. For instance, phenols reacting with phthalic anhydride yield 2-(4′-hydroxybenzoyl)benzoic acids with high regiocontrol, which are then cyclized with hydrazine to form phthalazinones . Chiral auxiliaries or asymmetric catalysis could further optimize enantiomeric excess in advanced applications.

Methodological Considerations

  • Data Validation: Cross-reference spectral data with computational predictions (e.g., NMR chemical shift databases) to confirm structural assignments .
  • Contradiction Analysis: Replicate reported procedures under controlled conditions to identify critical variables (e.g., moisture sensitivity in PCl₅ reactions) .
  • Advanced Characterization: Use single-crystal X-ray diffraction for unambiguous conformation analysis, particularly for furyl-containing derivatives prone to tautomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.